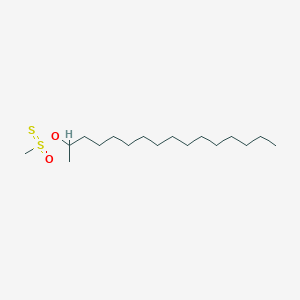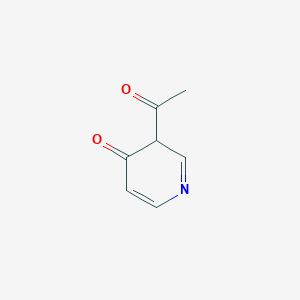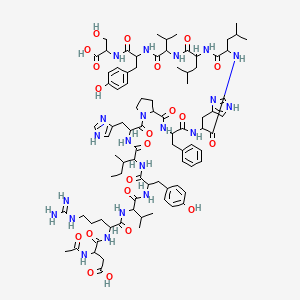
(1-(5-fluoropentyl)-2-methyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(5-fluoropentyl)-2-methyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone: is a synthetic cannabinoid, often referred to by its common name, XLR-11. This compound is part of a class of synthetic cannabinoids that mimic the effects of Δ9-tetrahydrocannabinol (THC), the active component in cannabis. XLR-11 is known for its potent psychoactive effects and has been widely used in herbal smoking mixtures marketed as "legal highs" .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of XLR-11 involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of XLR-11 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions: XLR-11 undergoes various chemical reactions, including:
Oxidation: XLR-11 can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert XLR-11 to its corresponding alcohol derivatives.
Substitution: Halogenation and other substitution reactions can modify the fluoropentyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions include hydroxylated, reduced, and halogenated derivatives of XLR-11 .
科学的研究の応用
XLR-11 has been extensively studied for its effects on the endocannabinoid system. It is used as a research tool to investigate the pharmacological properties of synthetic cannabinoids and their interactions with cannabinoid receptors CB1 and CB2. Additionally, XLR-11 is used in forensic toxicology to develop analytical methods for detecting synthetic cannabinoids in biological samples .
作用機序
XLR-11 exerts its effects by binding to cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This binding leads to the activation of intracellular signaling pathways, resulting in the modulation of neurotransmitter release. The psychoactive effects of XLR-11 are primarily mediated through the CB1 receptor, which is abundant in the central nervous system .
類似化合物との比較
UR-144: Similar in structure but lacks the fluorine atom on the pentyl chain.
AM-2201: Contains a different substituent on the indole ring.
JWH-018: Another synthetic cannabinoid with a different chemical structure.
Uniqueness: XLR-11 is unique due to its fluorinated pentyl chain, which enhances its binding affinity to cannabinoid receptors and increases its potency compared to other synthetic cannabinoids .
特性
分子式 |
C22H30FNO |
|---|---|
分子量 |
343.5 g/mol |
IUPAC名 |
[1-(5-fluoropentyl)-2-methylindol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C22H30FNO/c1-15-18(19(25)20-21(2,3)22(20,4)5)16-11-7-8-12-17(16)24(15)14-10-6-9-13-23/h7-8,11-12,20H,6,9-10,13-14H2,1-5H3 |
InChIキー |
SVBIXYNVVDXJGW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1CCCCCF)C(=O)C3C(C3(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride](/img/structure/B12352695.png)
![(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-6,23-dione](/img/structure/B12352701.png)


![3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt](/img/structure/B12352710.png)
![4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12352719.png)
![1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]triazolidin-4-yl]-N,N-dimethylmethanamine;hydrochloride](/img/structure/B12352735.png)

![6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]pyrazolidin-3-yl]ethenyl]-1H-indole](/img/structure/B12352749.png)

![Hexanoic acid, 6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12352772.png)

![sodium;N-[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]butanamide](/img/structure/B12352801.png)
